4-(4-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid
Overview
Description
4-(4-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid is a fluorinated organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a fluorinated piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the fluorination of piperidine to introduce the fluorine atom at the 4-position. This is followed by the formation of the cyclohexane ring and subsequent introduction of the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The fluorinated piperidine ring can be reduced to remove the fluorine atom, resulting in different structural analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions can be carried out using hydrogen gas and a metal catalyst.
Substitution reactions often involve nucleophiles such as amines or alcohols, with suitable reaction conditions to promote the substitution.
Major Products Formed:
Oxidation products include esters and amides.
Reduction products may include non-fluorinated piperidine derivatives.
Substitution products can vary widely depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding the role of fluorinated compounds in biological processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4-(4-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid exerts its effects depends on its molecular targets and pathways. The fluorine atom can influence the compound's binding affinity to biological targets, potentially altering its biological activity. The carboxylic acid group can interact with enzymes or receptors, modulating their function.
Comparison with Similar Compounds
4-(4-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid can be compared to other similar compounds, such as:
4-(4-Chloropiperidin-1-yl)cyclohexane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
4-(4-Methylpiperidin-1-yl)cyclohexane-1-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
4-(4-Fluoropiperidin-1-yl)benzoic acid: Similar fluorinated piperidine ring but with a benzoic acid group instead of cyclohexane.
Properties
IUPAC Name |
4-(4-fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO2/c13-10-5-7-14(8-6-10)11-3-1-9(2-4-11)12(15)16/h9-11H,1-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRQQMNUTNSPDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CCC(CC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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